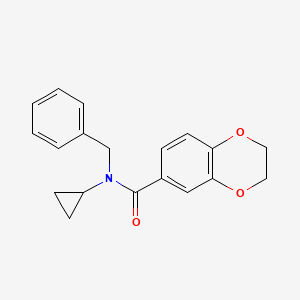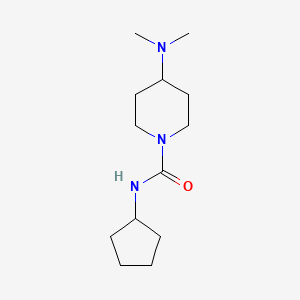
N-benzyl-N-cyclopropyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-N-cyclopropyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as BCD, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BCD is a cyclic amide that contains a benzodioxine ring and a cyclopropyl group, making it structurally unique. In
作用機序
The exact mechanism of action of N-benzyl-N-cyclopropyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide is not fully understood, but it is believed to work by modulating the activity of certain neurotransmitters in the brain. N-benzyl-N-cyclopropyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to increase the levels of acetylcholine, a neurotransmitter that is important for learning and memory. It may also have antioxidant properties, which could help to protect neurons from damage.
Biochemical and Physiological Effects
In addition to its potential neuroprotective effects, N-benzyl-N-cyclopropyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have other biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory conditions such as rheumatoid arthritis. N-benzyl-N-cyclopropyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has also been shown to have analgesic effects, which could make it useful in the treatment of pain.
実験室実験の利点と制限
One of the advantages of N-benzyl-N-cyclopropyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide is that it is relatively easy to synthesize, which makes it readily available for laboratory experiments. However, one of the limitations of N-benzyl-N-cyclopropyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide is that it is not very soluble in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are many potential future directions for research on N-benzyl-N-cyclopropyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One area of interest is in the development of new drugs based on the structure of N-benzyl-N-cyclopropyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide. Researchers are also interested in exploring the potential therapeutic applications of N-benzyl-N-cyclopropyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide in other areas, such as cancer treatment and cardiovascular disease. Additionally, further studies are needed to better understand the mechanism of action of N-benzyl-N-cyclopropyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide and to determine its safety and efficacy in humans.
Conclusion
In conclusion, N-benzyl-N-cyclopropyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a chemical compound that has shown promise in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has also been shown to have anti-inflammatory and analgesic effects, which could make it useful in the treatment of other conditions. While there are limitations to its use in laboratory experiments, N-benzyl-N-cyclopropyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a valuable tool for scientific research and has the potential to lead to the development of new drugs and treatments in the future.
合成法
The synthesis of N-benzyl-N-cyclopropyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves multiple steps, including the preparation of the starting materials, the formation of the benzodioxine ring, and the introduction of the cyclopropyl group. One of the most common methods for synthesizing N-benzyl-N-cyclopropyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide is through the reaction of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid with benzylamine and cyclopropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).
科学的研究の応用
N-benzyl-N-cyclopropyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. N-benzyl-N-cyclopropyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have neuroprotective effects, which could help to prevent or slow the progression of these diseases.
特性
IUPAC Name |
N-benzyl-N-cyclopropyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c21-19(15-6-9-17-18(12-15)23-11-10-22-17)20(16-7-8-16)13-14-4-2-1-3-5-14/h1-6,9,12,16H,7-8,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKEZVEKVUYLHOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2-bromophenyl)methyl]-N-methyl-2-methylsulfonylbenzamide](/img/structure/B7497642.png)
![5-phenyl-N-(thiophen-2-ylmethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7497647.png)
![2-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]benzonitrile](/img/structure/B7497652.png)
![N-methyl-3-(5-methyl-1,3-dioxoisoindol-2-yl)-N-[(4-methylphenyl)methyl]propanamide](/img/structure/B7497655.png)
![1-[4-(2,3-dihydroindol-1-ylmethyl)phenyl]-N-(pyridin-4-ylmethyl)methanamine](/img/structure/B7497662.png)
![(6-Cyclopropyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B7497663.png)
![6-[[6-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)pyridin-3-yl]amino]pyridine-3-carbonitrile](/img/structure/B7497677.png)
![5-cyclopropyl-N-[(2-methoxynaphthalen-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B7497678.png)
![ethyl 4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonyl]piperazine-1-carboxylate](/img/structure/B7497681.png)



![(2,5-Difluorophenyl)-[4-(4-methylpiperazin-1-yl)sulfonylpiperazin-1-yl]methanone](/img/structure/B7497724.png)